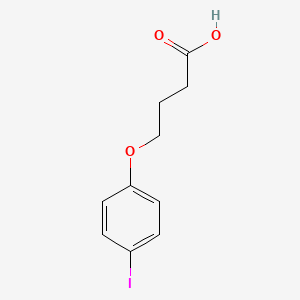
4-(4-Iodophenoxy)butanoic acid
Vue d'ensemble
Description
4-(4-Iodophenoxy)butanoic acid is an organic compound with the molecular formula C10H11IO3 It is characterized by the presence of an iodophenyl group attached to a butanoic acid moiety through an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodophenoxy)butanoic acid typically involves the reaction of 4-iodophenol with butanoic acid derivatives. One common method is the etherification of 4-iodophenol with ethyl 4-bromobutyrate in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures, typically around 60°C, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would be applicable.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Iodophenoxy)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of iodophenoxyquinones.
Reduction: Formation of iodophenoxybutanol or iodophenoxybutanal.
Applications De Recherche Scientifique
4-(4-Iodophenoxy)butanoic acid has several applications in scientific research:
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(4-Iodophenoxy)butanoic acid involves its interaction with specific molecular targets. For example, in cancer research, it has been shown to affect histone deacetylase activity, leading to changes in gene expression and induction of apoptosis in cancer cells . The compound’s ability to undergo various chemical transformations also allows it to interact with different biological pathways, making it a versatile tool in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Iodophenyl)butanoic acid
- 4-(4-Bromophenoxy)butanoic acid
- 4-(4-Chlorophenoxy)butanoic acid
Comparison
4-(4-Iodophenoxy)butanoic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its bromine or chlorine analogs. The iodine atom’s larger size and higher polarizability can lead to different interaction profiles with biological targets and reagents, making it a valuable compound for specific applications .
Propriétés
IUPAC Name |
4-(4-iodophenoxy)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO3/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJVONAIYWOGAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCC(=O)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide](/img/structure/B3386400.png)
![5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-4-carboxylic acid](/img/structure/B3386405.png)
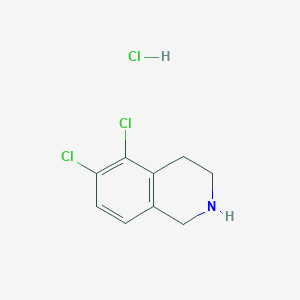
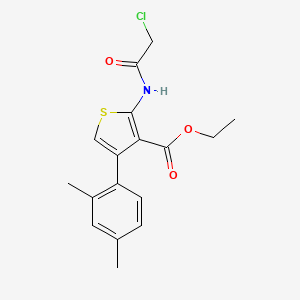
![2-chloro-N-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B3386427.png)
![2-{[4-(2-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3386441.png)
![2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B3386446.png)
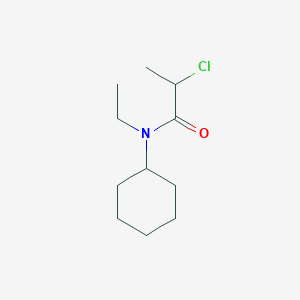
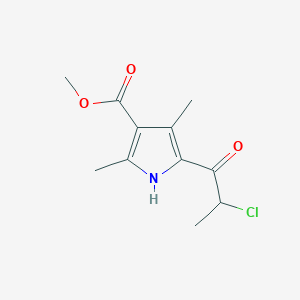
![4-{Cyano[(trimethylsilyl)oxy]methyl}benzonitrile](/img/structure/B3386475.png)
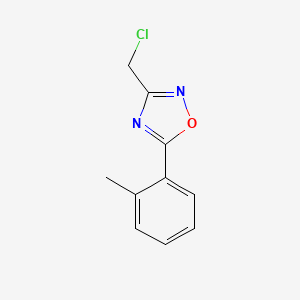
![4-acetyl-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B3386483.png)
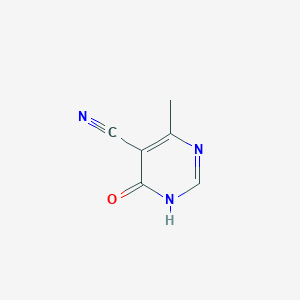
![1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3386494.png)
